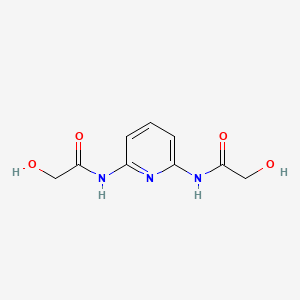![molecular formula C17H9ClN2O2 B5703246 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research to study the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Mecanismo De Acción
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile is a small molecule inhibitor that binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP binding and subsequent autophosphorylation of EGFR. This leads to inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative and proapoptotic effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit angiogenesis and metastasis in animal models of cancer. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as asthma and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile is a highly specific inhibitor of EGFR tyrosine kinase activity, making it a valuable tool for studying the EGFR signaling pathway. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, this compound has some limitations in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, it has been shown to have off-target effects on other tyrosine kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which may improve patient selection for targeted therapy. Finally, there is a need for more studies on the long-term effects of EGFR inhibition, particularly in the context of cancer therapy.
Métodos De Síntesis
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile can be synthesized using a simple two-step reaction. The first step involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with malononitrile to form 2-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacetic acid. The second step involves the reaction of 2-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacetic acid with 4-bromobenzonitrile to form this compound (this compound).
Aplicaciones Científicas De Investigación
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile has been widely used in scientific research to study the EGFR signaling pathway. It has been shown to inhibit EGFR tyrosine kinase activity and downstream signaling, leading to cell growth inhibition, apoptosis, and cell cycle arrest. This compound has been used in various in vitro and in vivo models to study the role of EGFR in cancer and other diseases.
Propiedades
IUPAC Name |
4-[(Z)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O2/c18-15-7-17-16(21-10-22-17)6-13(15)5-14(9-20)12-3-1-11(8-19)2-4-12/h1-7H,10H2/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAJTMUOMUUABQ-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5703163.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5703199.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)

![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5703239.png)


![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)
